![molecular formula C7H4Br2F2 B1461156 3,6-Dibromo-2,4-difluorotoluene CAS No. 1804939-22-7](/img/structure/B1461156.png)
3,6-Dibromo-2,4-difluorotoluene
Overview
Description
3,6-Dibromo-2,4-difluorotoluene is an aromatic compound that is widely used in scientific research and laboratory experiments. It is a derivative of toluene and is composed of two bromine atoms and two fluorine atoms attached to a benzene ring. This compound has unique properties that make it an attractive molecule for scientific research and laboratory experiments. Its low toxicity, wide range of solubility, and low reactivity make it a valuable compound for a variety of applications.
Mechanism of Action
The mechanism of action of 3,6-dibromo-2,4-difluorotoluene is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in various reactions. In addition, this compound can act as a proton donor, meaning it can donate a proton to other molecules. This allows it to participate in a variety of reactions, such as acid-base reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be relatively non-toxic and is not considered to be a carcinogen. In addition, this compound is not believed to be an endocrine disruptor or to have any significant reproductive or developmental effects.
Advantages and Limitations for Lab Experiments
The primary advantage of 3,6-dibromo-2,4-difluorotoluene for laboratory experiments is its low toxicity. This makes it a safe and convenient reagent for a variety of reactions. In addition, it is relatively non-reactive, which makes it an ideal solvent for a variety of reactions. Furthermore, its low reactivity makes it a good choice for a variety of polymerization reactions.
However, this compound does have some limitations. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable and can easily decompose when exposed to light or heat. Furthermore, it is not very reactive, which can limit its usefulness in certain reactions.
Future Directions
The future of 3,6-dibromo-2,4-difluorotoluene research is wide open. There is potential for further development of synthesis methods, as well as the discovery of new applications for this compound. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, there is potential to develop new derivatives of this compound to expand its range of applications.
Scientific Research Applications
3,6-Dibromo-2,4-difluorotoluene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used as a solvent for a variety of reactions, as a dye for staining, and as a fluorescent marker. In addition, this compound is used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial chemicals.
properties
IUPAC Name |
1,4-dibromo-3,5-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOTSWMVRBUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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